2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
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Overview
Description
2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group, a phenol group, and a pyrazole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol typically involves the reaction of 2-methoxyphenol with 1-methylpyrazole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The methoxy and phenol groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol and pyrazole derivatives.
Scientific Research Applications
2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and phenol groups but lacks the pyrazole moiety.
2-Methoxy-4-(methoxymethyl)phenol: Similar structure but with a methoxymethyl group instead of the pyrazole moiety.
Uniqueness
2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16ClN3O2 |
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Molecular Weight |
269.73 g/mol |
IUPAC Name |
2-methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-15-6-5-12(14-15)13-8-9-3-4-10(16)11(7-9)17-2;/h3-7,16H,8H2,1-2H3,(H,13,14);1H |
InChI Key |
RZYVGSALGDYYPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=C(C=C2)O)OC.Cl |
Origin of Product |
United States |
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